N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a benzo[b]thiophene core substituted at the 2-position with a carboxamide group. The amide nitrogen is further functionalized with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The benzo[b]thiophene scaffold is widely explored in medicinal chemistry due to its structural similarity to bioactive natural products and its versatility in targeting enzymes and receptors .
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S2/c21-19(18-10-15-4-1-2-6-17(15)24-18)20(11-14-7-8-22-13-14)12-16-5-3-9-23-16/h1-10,13H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOUGVQLVDIVAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the carboxamide group: This step often involves the reaction of the benzo[b]thiophene derivative with an appropriate amine under amide bond-forming conditions.
Attachment of the furan and thiophene substituents: These groups can be introduced via alkylation reactions using furan-3-ylmethyl and thiophen-2-ylmethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) or Grignard reagents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with structural similarities to N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide exhibit cytotoxic effects against various cancer cell lines. For instance:
- Study on Breast Cancer : A study evaluated the compound's effects on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation:
- Murine Model Study : In a murine model of acute inflammation, administration of the compound resulted in significant reductions in edema and levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
Metabolic Regulation
Recent investigations have suggested that derivatives of this compound may act as ligands for peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating glucose and lipid metabolism. This activity positions the compound as a candidate for further development in metabolic disorder therapies .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, researchers explored the anticancer efficacy of this compound against prostate cancer cells. The study reported significant cytotoxicity, with mechanisms involving apoptosis and cell cycle arrest being investigated further.
Case Study 2: Anti-inflammatory Effects
A murine model was utilized to assess the anti-inflammatory effects of the compound. Results indicated a marked reduction in paw edema compared to control groups, alongside decreased levels of pro-inflammatory cytokines, highlighting its therapeutic potential in treating inflammatory diseases.
Conclusion and Future Directions
The multifaceted applications of this compound underscore its importance in medicinal chemistry. Its demonstrated anticancer and anti-inflammatory properties warrant further exploration, particularly through clinical studies to validate its efficacy and safety profiles.
Future research should focus on:
- Elucidating the precise mechanisms of action.
- Conducting clinical trials to assess therapeutic potential.
- Exploring modifications to enhance bioavailability and reduce toxicity.
By advancing our understanding of this compound, we can potentially unlock new therapeutic avenues for treating cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of “N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide” would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Anticancer Activity and Kinase Inhibition
Several benzo[b]thiophene-2-carboxamide derivatives exhibit anticancer properties. For example:
- 5-Hydroxy-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide (27) and N-(furan-2-ylmethyl)-5-hydroxybenzo[b]thiophene-2-carboxamide (28) () demonstrate multi-targeted inhibition of Clk/Dyrk kinases, critical regulators of RNA splicing and cell proliferation. The hydroxyl group at the 5-position enhances hydrogen-bonding interactions with kinase active sites, while thiophene/furan substituents modulate lipophilicity .
- SAG derivatives (e.g., 3-chloro-N-[4-(methylamino)cyclohexyl]-N-[3-(pyridin-4-yl)benzyl]benzo[b]thiophene-2-carboxamide) act as Smoothened (SMO) receptor agonists, promoting GLI transcription factor activation in cancer pathways .
Key Difference : The target compound lacks the 5-hydroxy group present in compounds 27 and 28, which may reduce kinase affinity but improve metabolic stability. Its dual N-heterocyclic substituents (furan/thiophene) could enhance membrane permeability compared to SAG’s bulkier cyclohexyl/pyridinyl groups.
Antimicrobial Activity
The nitro group facilitates redox interactions with microbial enzymes, while the thiazole ring augments binding specificity. Similarly, N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () exhibits narrow-spectrum antibacterial activity via inhibition of bacterial efflux pumps .
Key Difference : The absence of a nitro group in the target compound may limit direct antimicrobial efficacy but could reduce toxicity risks associated with nitroaromatics.
Structural and Crystallographic Insights
Crystallographic studies on N-(2-nitrophenyl)thiophene-2-carboxamide () reveal dihedral angles of 8.5–13.5° between aromatic rings, influencing molecular packing via weak C–H⋯O/S interactions. The analogous furan derivative, N-(2-nitrophenyl)furan-2-carboxamide , exhibits similar angles (9.7°), suggesting that heterocyclic substituents minimally distort planarity .
Implication for Target Compound : The furan-3-ylmethyl and thiophen-2-ylmethyl groups in the target molecule may introduce steric hindrance, increasing dihedral angles and altering crystal packing compared to simpler analogs.
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitubercular properties. This article synthesizes available research findings on its biological activity, including case studies, data tables, and detailed analyses.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034555-37-6 |
| Molecular Formula | CHN OS |
| Molecular Weight | 367.5 g/mol |
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[b]thiophene, including the target compound, exhibit significant antimicrobial properties. A study highlighted the efficacy of various benzo[b]thiophene derivatives against Mycobacterium tuberculosis (MTB) strains, revealing that certain compounds had minimum inhibitory concentrations (MICs) ranging from 0.62 to 22.86 µg/mL against both active and dormant forms of MTB .
Case Study: Antitubercular Activity
In vitro studies showed that this compound exhibited potent activity against multidrug-resistant strains of MTB. The compound was tested alongside known antitubercular agents such as Rifampicin (RIF) and Isoniazid (INH), with results indicating comparable or superior effectiveness in inhibiting bacterial growth .
The proposed mechanism of action for compounds in this class involves interference with the bacterial cell wall synthesis and inhibition of key metabolic pathways within the bacteria. The presence of furan and thiophene moieties is believed to enhance the binding affinity to target enzymes involved in these processes.
Cytotoxicity Studies
While assessing the selectivity index (SI) is crucial for determining the safety profile of new compounds, studies have shown that several derivatives exhibit low cytotoxicity against human cell lines. For instance, SI values greater than 10 indicate a favorable therapeutic window, suggesting that these compounds are less toxic to human cells while effectively targeting mycobacterial cells .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
